molecular formula C7H12O B078392 5-Methyl-4-hexen-3-one CAS No. 13905-10-7

5-Methyl-4-hexen-3-one

Cat. No. B078392
CAS RN: 13905-10-7
M. Wt: 112.17 g/mol
InChI Key: WNZISGSGRPIJFX-UHFFFAOYSA-N
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Description

5-Methyl-4-hexen-3-one is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.1696 .


Molecular Structure Analysis

The molecular structure of 5-Methyl-4-hexen-3-one can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

5-Methyl-4-hexen-3-one has a molecular weight of 112.1696 . Additional physical and chemical properties such as density, melting point, boiling point, etc., are not directly available in the search results .

Scientific Research Applications

  • Allylic Rearrangement : A study by Takeda et al. (1972) investigated the reactions of 5,5,5-trichloro-3-penten-2-one with nucleophiles, leading to products like 6,6,6-trichloro-3-methyl-4-hexen-3-ol and 6,6-dichloro-3-methyl-3,4-epoxy-5-hexene. This research highlights the potential of 5-Methyl-4-hexen-3-one derivatives in organic synthesis, especially in allylic rearrangements (Takeda et al., 1972).

  • Copolymer Synthesis : Nguyêñ-t́ât-Thiên et al. (1983) synthesized copolymers of 4-methyl-1-penten-3-one and (S)-4-methyl-1-hexen-3-one. Their study contributes to the understanding of the synthesis and properties of optically active vinyl polymers (Nguyêñ-t́ât-Thiên et al., 1983).

  • Photoisomerization Studies : Srinivasan (1960) explored the photochemistry of 5-hexen-2-one, a related compound, providing insights into the stability and product formation under photolysis. Such studies are crucial in understanding the photochemical behavior of unsaturated carbonyl compounds like 5-Methyl-4-hexen-3-one (Srinivasan, 1960).

  • Theoretical Study of Thermal Rearrangements : Bozkaya and Özkan (2012) conducted a theoretical investigation on the thermal rearrangements of related compounds, which can be instrumental in understanding the behavior of 5-Methyl-4-hexen-3-one under thermal conditions (Bozkaya & Özkan, 2012).

  • Synthesis and Application in Organic Chemistry : Boatman and Hauser (2003) described the synthesis of 5-Methyl-5-hexen-2-one and its application in producing various organic compounds. This study emphasizes the compound's role in organic synthesis (Boatman & Hauser, 2003).

  • Hydrogen-Bonded Molecular Crystals : Maly et al. (2007) explored the engineering of hydrogen-bonded molecular crystals using derivatives of hexaphenylbenzene and related compounds. This research can be relevant to understanding the crystalline structures involving 5-Methyl-4-hexen-3-one (Maly et al., 2007).

Safety And Hazards

Safety data sheets suggest that exposure to 5-Methyl-4-hexen-3-one should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is advised to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

5-methylhex-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZISGSGRPIJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292412
Record name 5-Methyl-4-hexen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-hexen-3-one

CAS RN

13905-10-7
Record name 4-Hexen-3-one, 5-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82355
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-4-hexen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
JW Wilson - Tetrahedron Letters, 1968 - Elsevier
… The present contribution concerns the formolysis of 2, 2-dimethyl-3-pentyn-l-y1 tosylate, I, from which was isolated 5-methyl-4-hexen-3-one, II, in nearly different type than those reported …
Number of citations: 3 www.sciencedirect.com
JW Wilson - Journal of the American Chemical Society, 1969 - ACS Publications
… Addition of formic acid to the triple bond of this ester yields (after elimination) the enol formate of 5-methyl-4-hexen-3-one, which is finally converted to the ketone. Each of these products …
Number of citations: 17 pubs.acs.org
NC Deno, RR Lastomirsky - The Journal of Organic Chemistry, 1975 - ACS Publications
OH the nmr band areas being attributable to I. A novel feature of eq 1 is the elongation of the five-carbon chain of II to the six-carbon chain of I. This type of elongation does not seem to …
Number of citations: 2 pubs.acs.org
CF Beam, DC Reames, CE Harris… - The Journal of …, 1975 - ACS Publications
OH the nmr band areas being attributable to I. A novel feature of eq 1 is the elongation of the five-carbon chain of II to the six-carbon chain of I. This type of elongation does not seem to …
Number of citations: 35 pubs.acs.org
H XUE, Y SEKOZAWA, S SUGAYA - Environmental Control in …, 2022 - jstage.jst.go.jp
… Ketones, including 1-decen-3-one, 5-methyl-4-hexen3-one and … 2C, D), with 5-methyl-4-hexen-3-one being the highest … In particular, the content of 5-methyl-4-hexen-3-one in peel was …
Number of citations: 3 www.jstage.jst.go.jp
M Kosugi, H Naka, S Harada, H Sano, T Migita - Chemistry Letters, 1987 - journal.csj.jp
Palladium catalyzed reaction of acyltins with organic halides were investigated. Among the halides, acyl halides and allylic halides were good substrates, and the latter gave allylic …
Number of citations: 29 www.journal.csj.jp
DD Faulk, A Fry - The Journal of Organic Chemistry, 1970 - ACS Publications
… sertation of DD F.ls 5-Methyl-4-hexen-3-one (5) and 3,4-Dimethyl-3-penten-2-one (18).16—Phosphorus oxychloride (376 g) was distilled into a mixture of 200 g (3.49 mol) of acetone …
Number of citations: 63 pubs.acs.org
L Zhang, T Liu, Y Xue, C Liu, H Ru… - Journal of Food …, 2016 - Wiley Online Library
… The content of characteristic β-ionone was slightly lower than that of control, and 3-methyl-2-heptanone and 5-methyl-4-hexen-3-one were newly formed. However, 3,5-octadien-2-one, …
Number of citations: 17 onlinelibrary.wiley.com
WG Kofron, MK Yeh - The Journal of Organic Chemistry, 1976 - ACS Publications
… benzylated, hydrolysis afforded a mixture consisting of 62% of 3-benzyl-4-methyl-4-penten-2-one (10) and 21% of l-phenyl-5methyl-4-hexen-3-one (11). Benzylation of the mixture of …
Number of citations: 97 pubs.acs.org
E Wang, X Liu, Z Si, X Li, J Bi, W Dong, M Chen… - Agriculture, 2021 - mdpi.com
Rice sheath blight, a fungal disease caused by Rhizoctonia solani, seriously threatens rice production. Some of the volatile organic compounds (VOCs) produced by microbes are …
Number of citations: 17 www.mdpi.com

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